molecular formula C23H22N4O3 B2904674 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide CAS No. 941938-40-5

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2904674
CAS RN: 941938-40-5
M. Wt: 402.454
InChI Key: SHGNDODPKVQSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity:

  • A study focused on pyrazole-acetamide derivatives, exploring their role in forming coordination complexes and their antioxidant activities. The research synthesized two derivatives, which were used to create complexes with Co(II) and Cu(II). These complexes displayed significant antioxidant activity when tested in vitro (Chkirate et al., 2019).

Pharmacological Potential and Disease Treatment:

  • Another research investigated the pharmacological potential of novel derivatives of pyrazole, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study provides insights into the therapeutic applications of these compounds (Faheem, 2018).

Antimicrobial Activities:

  • A study on novel thiazole derivatives incorporating pyrazole moiety demonstrated significant antibacterial and antifungal activities. This research highlights the potential use of these compounds in developing new antimicrobial agents (Saravanan et al., 2010).

Crystal Structure and Computational Studies:

  • Research on novel 2-pyrone derivatives, including pyrazole-acetamide compounds, was conducted to understand their crystal structures. The study used X-ray crystallography and computational methods to analyze the structures, providing valuable information for the design of new compounds (Sebhaoui et al., 2020).

In Vitro Cytotoxic Activity Against Cancer Cell Lines:

  • A study synthesized various derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, testing their anticancer activity on 60 cancer cell lines. One compound showed notable cancer cell growth inhibition, suggesting the potential of these compounds in cancer therapy (Al-Sanea et al., 2020).

Synthesis and Antimicrobial Activities:

  • Further research has been conducted on the design and synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, showing potential as antimicrobial agents. This emphasizes the wide-ranging applications of these compounds in medicine (Aly et al., 2011).

properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-30-19-9-7-17(8-10-19)20-14-21-23(29)26(11-12-27(21)25-20)15-22(28)24-18-6-4-5-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGNDODPKVQSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.